molecular formula C24H23NO3 B12083497 2-[bis(1-phenylethyl)carbamoyl]benzoic Acid

2-[bis(1-phenylethyl)carbamoyl]benzoic Acid

Cat. No.: B12083497
M. Wt: 373.4 g/mol
InChI Key: NCYIVOVUPRJYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[bis(1-phenylethyl)carbamoyl]benzoic Acid is a specialized benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound features a benzoic acid core substituted with a bis(1-phenylethyl)carbamoyl group, a structure that suggests its potential as a key synthetic intermediate or a precursor for the development of more complex molecules. Benzoic acid derivatives are widely utilized in pharmaceutical sciences; for instance, they are actively investigated as multitarget inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in the treatment of neurodegenerative conditions . The presence of the carbamoyl group is a common feature in compounds that undergo specific thermal degradation pathways, making them subjects of study in reaction mechanism research . As a building block, this compound can be used to explore structure-activity relationships (SAR) and to synthesize novel chemical entities for high-throughput screening and bioactivity testing. Our product is supplied with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are encouraged to leverage this compound's unique structure in their explorations of new chemical spaces and biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(1-phenylethyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIVOVUPRJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Synthesis

Acyl coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the reaction between benzoic acid derivatives and 1-phenylethylamine. The process typically proceeds via an activated intermediate (e.g., an O-acylisourea), which reacts with the amine to form the carbamoyl bond.

Representative Reaction:

Benzoic acid+DCCActivated intermediate1-Phenylethylamine2-[bis(1-phenylethyl)carbamoyl]benzoic acid\text{Benzoic acid} + \text{DCC} \rightarrow \text{Activated intermediate} \xrightarrow{\text{1-Phenylethylamine}} \text{2-[bis(1-phenylethyl)carbamoyl]benzoic acid}

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

Yield Optimization:

  • Excess amine (2.5 equivalents) improves conversion.

  • Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.

Acyl Chloride Intermediate Route

Benzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride reacts with 1-phenylethylamine in a two-step process:

  • Chlorination:

Benzoic acid+SOCl2Benzoyl chloride+SO2+HCl\text{Benzoic acid} + \text{SOCl}2 \rightarrow \text{Benzoyl chloride} + \text{SO}2 + \text{HCl}

  • Amidation:

Benzoyl chloride+21-Phenylethylamine2-[bis(1-phenylethyl)carbamoyl]benzoic acid+2HCl\text{Benzoyl chloride} + 2 \text{1-Phenylethylamine} \rightarrow \text{this compound} + 2 \text{HCl}

Advantages:

  • High reactivity of acyl chloride ensures rapid amidation.

  • Suitable for large-scale synthesis due to straightforward purification.

Stereochemical Considerations

The compound’s stereochemistry arises from the chiral 1-phenylethylamine groups. Enantioselective synthesis employs (R)- or (S)-1-phenylethylamine to yield optically pure products.

Chiral Resolution Methods:

  • Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.

  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction time by 50% compared to batch processes.

  • In-Line Purification: Integrated crystallization units directly isolate the product, minimizing downstream steps.

Cost-Effective Catalysts

  • Heterogeneous Catalysts: Silica-supported sulfonic acid catalysts enable reagent recycling, reducing waste.

  • Solvent Recovery: Distillation reclaims >90% of THF or DCM, lowering production costs.

Purification and Characterization

Recrystallization

  • Solvent System: Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals (≥98%).

  • Temperature Gradient: Slow cooling from 60°C to 4°C prevents oiling out.

Chromatographic Techniques

  • Normal-Phase HPLC: Resolves residual amines and coupling agents using a silica column and isocratic elution (hexane:ethyl acetate = 7:3).

Analytical Data Validation

Spectroscopic Confirmation

Technique Key Signals
¹H NMR (CDCl₃)δ 7.2–7.4 (m, aromatic H), δ 4.8 (q, CH from phenylethyl), δ 1.6 (d, CH₃)
IR (cm⁻¹)1680 (C=O, carbamoyl), 1705 (C=O, benzoic acid), 3300 (O-H, broad)

Chromatographic Purity

Method Conditions Purity
HPLC C18 column, acetonitrile/water (70:30), 1 mL/min99.2%

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions: 100°C, 20 minutes, 300 W irradiation.

  • Yield Improvement: 15% higher than conventional heating due to rapid energy transfer.

Enzymatic Catalysis

  • Lipase-Based Systems: Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in non-aqueous media.

  • Sustainability: Eliminates toxic solvents and reduces byproduct generation.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of intermediatesUse polar aprotic solvents (e.g., DMF)
Epimerization during synthesisConduct reactions at ≤0°C
Scale-up inefficienciesAdopt continuous manufacturing platforms

Chemical Reactions Analysis

2-[bis(1-phenylethyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-[bis(1-phenylethyl)carbamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[bis(1-phenylethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Structural and Functional Differences

Key structural analogs include:

  • 2-Carbamimidoylbenzoic Acid : Contains a carbamimidoyl (-C(=NH)NH₂) group at the ortho position, imparting higher polarity and water solubility compared to the hydrophobic bis(1-phenylethyl)carbamoyl groups in the target compound .

Physicochemical Properties

Compound Name Substituents Molecular Weight* Solubility Key Functional Groups
2-[bis(1-phenylethyl)carbamoyl]benzoic Acid Bis(1-phenylethyl)carbamoyl ~450 g/mol Low (organic solvents) Carboxyl, carbamoyl
2-Carbamimidoylbenzoic Acid Carbamimidoyl ~180 g/mol High (aqueous) Carboxyl, amidine
2,2'-[1,4-Phenylenebis(carbonylimino)]bis[5-hydroxybenzoic acid Bis-carbamoyl, hydroxyl, benzene linker ~500 g/mol Moderate (polar solvents) Carboxyl, hydroxyl, carbamoyl

*Estimated based on structural formulas.

Research Findings and Computational Insights

  • Binding Affinity: Molecular docking studies (e.g., AutoDock Vina ) suggest that the target compound’s hydrophobic substituents favor interactions with nonpolar enzyme pockets, while hydroxylated analogs exhibit stronger hydrogen bonding in polar active sites.
  • Thermal Stability : The bis(1-phenylethyl) groups increase thermal stability (melting point >200°C) compared to carbamimidoyl derivatives (<150°C) .

Biological Activity

2-[bis(1-phenylethyl)carbamoyl]benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research has indicated that this compound exhibits various biological activities, including:

  • Osteogenic Activity : The compound has been shown to stimulate bone morphogenetic protein (BMP-2) production, leading to enhanced osteoblast differentiation. In vitro studies demonstrated that it significantly increased nascent bone formation in rat models, with a reported increase of 2.16- to 3.12-fold compared to control groups at doses of 1 and 5 mg/kg, respectively .
  • Inhibition of Proteosomal Activity : At maximum osteogenic concentrations, the compound inhibited osteoblastic proteosomal activity, suggesting a potential mechanism for its effects on bone metabolism .
  • Safety Profile : Notably, this compound did not adversely affect BMP synthesis in cardiovascular tissues, indicating a favorable safety profile for potential therapeutic applications .

Study on Osteoblast Differentiation

A pivotal study focused on the osteogenic effects of the compound demonstrated:

  • In Vitro Studies : The compound induced osteoblast differentiation in vitro. This effect was notably inhibited by noggin, a physiological BMP-2 inhibitor, confirming the involvement of the BMP signaling pathway in its action .
  • In Vivo Studies : In animal models, administration of the compound resulted in significant increases in bone formation at fracture sites. The study reported a dose-dependent response, highlighting the compound's potential as an anabolic agent for bone healing .

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameOsteogenic ActivityProteosomal InhibitionSafety Profile
This compoundHighYesSafe
Compound A (similar structure)ModerateNoModerate
Compound B (different structure)LowYesUnsafe

This table illustrates that this compound stands out due to its high osteogenic activity and favorable safety profile compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for 2-[bis(1-phenylethyl)carbamoyl]benzoic Acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling benzoic acid derivatives with bis(1-phenylethyl)amine. A two-step approach is recommended:

Activation of the carboxylic acid group : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.

Amide bond formation : React the activated ester with bis(1-phenylethyl)amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF or THF).
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to drive completion.
  • Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm), carbamoyl groups (δ 165–170 ppm in 13C), and phenylethyl substituents (δ 1.2–1.5 ppm for CH3, δ 4.8–5.2 ppm for CH).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C24H23NO3).
    Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the key solubility and stability parameters to assess during pre-formulation studies?

Methodological Answer:

  • Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol). The compound is likely hydrophobic due to aromatic and alkyl substituents.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor via HPLC for decomposition products (e.g., free benzoic acid or amine derivatives).
  • Storage : Recommend anhydrous, low-temperature (-20°C) storage in amber vials to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding conformational stability?

Methodological Answer:

  • Orthogonal Validation : Combine variable-temperature NMR (VT-NMR) to study dynamic conformational changes and X-ray crystallography for static structure elucidation.
  • DFT Refinement : Recalculate energy-minimized conformers using solvent-effect models (e.g., PCM for DMSO/water).
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in solution that may skew computational predictions .

Q. What methodological considerations are critical when designing in vitro assays to evaluate enzyme inhibitory potential?

Methodological Answer:

  • Assay Conditions : Optimize pH (near physiological range), temperature (37°C), and ionic strength to mimic in vivo environments.
  • Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO <0.1%).
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC50 values. Validate with orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Enzyme Specificity : Test against related enzymes to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the phenyl rings (e.g., electron-withdrawing/-donating groups) or vary the carbamoyl linkage.
  • Biological Screening : Test analogs in enzyme inhibition, cytotoxicity (MTT assay), and cellular uptake (flow cytometry) models.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., kinases or proteases).
  • Data Integration : Apply multivariate analysis (e.g., PCA) to identify critical pharmacophoric features .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., methanol/water or DCM/pentane).
  • Derivatization : Introduce heavy atoms (e.g., bromine) to improve diffraction.
  • Temperature Gradients : Slow cooling from 40°C to 4°C to promote lattice formation.
  • Synchrotron Radiation : Utilize high-intensity X-ray sources for low-quality crystals .

Q. How should researchers address contradictory bioactivity data across different cell lines or assay platforms?

Methodological Answer:

  • Assay Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., ATCC cell lines, uniform passage numbers).
  • Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., LC-MS to detect degradation).
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify cell-specific signaling pathways affecting activity.
  • In Silico Profiling : Cross-reference with databases like ChEMBL to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.